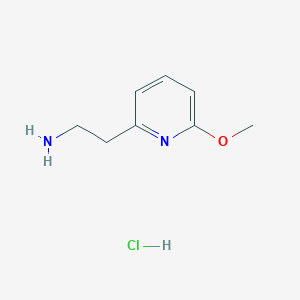

2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride

Description

Chemical Structure and Properties

2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride is a pyridine derivative with a methoxy (-OCH₃) substituent at the 6-position of the pyridine ring and an ethanamine (-CH₂CH₂NH₂) group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₈H₁₂N₂O·HCl, with a molecular weight of 188.65 g/mol (calculated). Key identifiers include CAS numbers 129689-30-1 (industrial grade) and 194658-13-4 (methanamine analog) .

Applications and Availability The compound is marketed as an industrial-grade chemical (99% purity) for use in pharmaceutical intermediates, agrochemicals, and organic synthesis .

Properties

IUPAC Name |

2-(6-methoxypyridin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-11-8-4-2-3-7(10-8)5-6-9;/h2-4H,5-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEFPFBNHQHGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxypyridine.

Alkylation: The 6-methoxypyridine undergoes alkylation with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2-(6-methoxypyridin-2-yl)ethanamine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution

The amine group in 2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride can undergo nucleophilic substitution reactions.

-

Acylation: The amine can react with acyl halides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides can lead to the formation of N-alkylated products.

Reactions with Electrophiles

The nitrogen atom on the pyridine ring and the amine group are both nucleophilic and can react with electrophiles.

-

Protonation: The amine group can be protonated under acidic conditions, increasing its solubility in aqueous solutions.

-

Coordination: The nitrogen atoms can coordinate with metal ions, which can be useful in catalysis or the formation of metal complexes.

Reactions Involving the Pyridine Ring

The methoxypyridine moiety can undergo electrophilic or nucleophilic aromatic substitution reactions, although the methoxy group can influence the regioselectivity .

-

Nitration: Under strongly acidic conditions, the pyridine ring can undergo nitration.

-

Halogenation: The pyridine ring can be halogenated, with the methoxy group directing the position of the incoming halogen.

Reduction and Oxidation

The compound can undergo reduction or oxidation reactions depending on the reagents and conditions used .

-

Reduction of Pyridine Ring: Under harsh conditions, the pyridine ring can be reduced to a piperidine derivative.

-

Oxidation of Amine: The amine group can be oxidized to form an N-oxide or other oxidized products.

Examples of Chemical Reactivity

The chemical reactivity of similar compounds can provide insights into the potential reactions of this compound. For instance, various substituted pyridines undergo reactions depending on the substituents and reaction conditions .

Interaction Studies

Interaction studies, crucial for understanding the compound's behavior, involve techniques such as:

-

Spectroscopic Methods: UV-Vis, fluorescence, and NMR spectroscopy to study interactions with other molecules.

-

Computational Modeling: Structure-activity relationship (SAR) analysis to predict potential interactions and therapeutic effects.

-

Binding Assays: Evaluating the binding affinity to target proteins or receptors.

Scientific Research Applications

Neurotransmitter Interaction

Research indicates that compounds similar to 2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders such as depression and anxiety.

Table 1: Potential Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant | May enhance serotonin and dopamine activity |

| Anti-inflammatory | Potential to inhibit inflammatory pathways |

| Analgesic | Could provide pain relief through receptor modulation |

Synthesis of Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to new drug candidates targeting different diseases, including inflammatory conditions and neurodegenerative disorders .

Computational Drug Design

Computational models analyzing structure-activity relationships (SAR) have been employed to predict the therapeutic effects of this compound. These models help identify potential drug candidates by simulating interactions with biological targets, thus streamlining the drug development process.

Case Study 1: Antidepressant Properties

A study explored the antidepressant potential of similar pyridine derivatives, demonstrating their efficacy in enhancing mood-related behaviors in animal models. The findings suggest that this compound could exhibit similar effects due to its structural characteristics.

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory properties of pyridine-based compounds. The results indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting that this compound might be effective in treating conditions like arthritis or psoriasis .

Synthesis Pathways

The synthesis of this compound typically involves several key steps, including:

- Formation of the Pyridine Ring : Starting from appropriate precursors.

- Substitution Reactions : Introducing the methoxy group at the 6-position.

- Amine Formation : Converting intermediates into the final ethanamine structure.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research and Industrial Implications

- Synthetic Utility : The target compound’s methoxy and ethanamine groups make it a versatile intermediate for modifying solubility and reactivity in drug design .

- Gaps in Data : Direct biological studies on 2-(6-Methoxypyridin-2-yl)ethanamine HCl are absent in the provided evidence. Its applications are inferred from structural analogs, such as indole-based ethanamines with confirmed HSP90 interactions .

Biological Activity

2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 202.65 g/mol

- CAS Number : 1951441-75-0

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective modulator of serotonin and norepinephrine receptors, which are crucial in mood regulation and cognitive functions.

Biological Activity Overview

The compound has been investigated for several biological activities:

-

Antidepressant Effects

- Research indicates that this compound may exhibit antidepressant-like effects in animal models. This is primarily due to its ability to enhance serotonergic transmission and modulate neuroplasticity.

-

Neuroprotective Properties

- Studies suggest that the compound may offer neuroprotective benefits, potentially through the inhibition of oxidative stress and inflammation in neuronal cells. This could have implications for neurodegenerative diseases.

-

Antimicrobial Activity

- Preliminary data indicate that the compound displays antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

-

Antidepressant Activity Assessment

- A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating an antidepressant-like effect .

- Neuroprotection Against Oxidative Stress

- Antimicrobial Efficacy

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyridine ring. Key steps include:

- Amination : Reacting 6-methoxypyridine-2-carboxaldehyde with ethylamine under controlled pH (8–10) and temperature (40–60°C) to form the Schiff base intermediate.

- Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation is used to reduce the imine to the primary amine.

- Salt Formation : Treatment with hydrochloric acid in anhydrous ethanol yields the hydrochloride salt.

Purity is ensured via recrystallization (ethanol/water mixtures) or reverse-phase chromatography, with final characterization by NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the methoxy group (δ 3.8–4.0 ppm) and ethanamine chain (δ 2.7–3.2 ppm). ¹³C NMR verifies aromatic carbons and methylene linkages.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and isotopic pattern.

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond lengths and angles, critical for structural validation.

- HPLC : Purity ≥98% is confirmed via reverse-phase C18 columns (UV detection at 254 nm) .

Q. What storage conditions and handling practices are recommended to maintain the stability of this compound?

- Methodological Answer :

- Storage : Protect from moisture and light in airtight containers at room temperature (20–25°C). Desiccants (e.g., silica gel) prevent hydrolysis of the hydrochloride salt.

- Solubility : Soluble in polar solvents (water, ethanol), but prolonged exposure to aqueous solutions should be avoided to prevent degradation.

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to minimize oxidation .

Advanced Research Questions

Q. How does the methoxy substituent on the pyridine ring influence receptor binding affinity compared to halogenated analogs (e.g., bromo or chloro derivatives)?

- Methodological Answer : The methoxy group (-OCH₃) enhances electron-donating effects, increasing π-π stacking interactions with aromatic residues in receptor pockets (e.g., serotonin receptors). In contrast, bromo/chloro substituents (-Br/-Cl) are electron-withdrawing, which may reduce binding affinity but improve metabolic stability. Comparative studies using surface plasmon resonance (SPR) or radioligand binding assays (e.g., 5-HT1A receptor) can quantify these differences. Molecular docking (AutoDock Vina) further predicts binding poses .

Q. What are the implications of chirality in derivatives of this compound, and how can enantiomeric purity be assessed?

- Methodological Answer : Chirality at the ethanamine chain significantly impacts pharmacological activity. For example, (R)-enantiomers may exhibit higher 5-HT1A receptor selectivity than (S)-forms. Enantiomeric purity is assessed via:

- Chiral HPLC : Using columns like Chiralpak AD-H (hexane:isopropanol mobile phase).

- Circular Dichroism (CD) : Confirms absolute configuration.

- Pharmacokinetic Profiling : LC-MS/MS evaluates metabolic stability differences between enantiomers .

Q. What synthetic strategies can enhance the bioactivity of this compound while maintaining chemical stability?

- Methodological Answer :

- Electron-Withdrawing Groups : Introduce -CF₃ or -NO₂ to the pyridine ring to improve lipophilicity and blood-brain barrier penetration.

- Prodrug Design : Esterification of the amine (e.g., acetyl or pivaloyl esters) enhances oral bioavailability.

- Hybrid Molecules : Conjugation with indole or benzoxazole moieties (via Suzuki coupling) may synergize receptor modulation. Stability is monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How can researchers resolve contradictions in reported biological activities across studies involving this compound?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 for receptor assays) and incubation times.

- Purity Differences : Validate batches via orthogonal methods (NMR + HPLC).

- Enantiomeric Composition : Ensure enantiomeric excess ≥99% via chiral resolution.

Meta-analyses using tools like RevMan can statistically harmonize data from disparate studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.